molecular formula C27H32N2O11 B1260949 Eucomoside C

Eucomoside C

Cat. No.: B1260949
M. Wt: 560.5 g/mol
InChI Key: OVBDKWINHYOIBT-YKPQYXNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eucomoside C is an iridoid compound isolated from the green leaves of the traditional medicinal plant Eucommia ulmoides Oliv. . This plant, known as "plant gold" and Du Zhong in Traditional Chinese Medicine, is renowned for its extensive pharmacological profile, which includes anti-inflammatory, antioxidant, and neuroprotective effects . While specific pharmacological studies on this compound itself are limited, it is recognized as part of the iridoid class, a key group of active constituents in Eucommia ulmoides . Research on the plant's bark extracts, which are rich in iridoids like geniposidic acid and aucubin, has demonstrated significant inhibition of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-8) in human immune cells, suggesting a potential research pathway for related compounds . As a constituent of a plant used for over 2,000 years to treat various conditions, this compound offers researchers a specific chemical entity to explore within the broader context of iridoid bioactivity and natural product chemistry . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32N2O11

Molecular Weight

560.5 g/mol

IUPAC Name

(2S)-2-[[(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H32N2O11/c30-9-12-5-6-15-16(11-38-26(20(12)15)40-27-23(34)22(33)21(32)19(10-31)39-27)24(35)29-18(25(36)37)7-13-8-28-17-4-2-1-3-14(13)17/h1-5,8,11,15,18-23,26-28,30-34H,6-7,9-10H2,(H,29,35)(H,36,37)/t15-,18+,19-,20-,21-,22+,23-,26+,27+/m1/s1

InChI Key

OVBDKWINHYOIBT-YKPQYXNKSA-N

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)CO

Canonical SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)CO

Synonyms

eucomoside C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Eucomoside C

Plant Material and Extraction Protocols

The initial and critical phase in the study of Eucomoside C involves the careful handling of the plant material and the application of precise extraction techniques to ensure the efficient release of the compound from the plant cells.

Optimized Extraction Techniques from Eucommia ulmoides Leaves

The journey to isolate this compound begins with the collection of fresh green leaves from Eucommia ulmoides. A meticulous extraction process is paramount to obtaining a high yield of the desired compound while minimizing the co-extraction of interfering substances.

A widely adopted method involves the initial treatment of the fresh leaves with methanol (B129727). This serves a dual purpose: it deactivates enzymes that could potentially degrade the target compounds and initiates the extraction process. Following this, the plant material is typically air-dried and powdered to increase the surface area for subsequent solvent extraction.

The powdered leaves are then subjected to exhaustive extraction with a polar solvent, commonly methanol, at room temperature. This process is often repeated multiple times to ensure the comprehensive extraction of iridoid glycosides, including this compound. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract, which serves as the starting material for the subsequent purification steps.

Solvent Systems and Efficiency Considerations

The choice of solvent is a critical factor that dictates the efficiency of the extraction process. Methanol is frequently chosen for the extraction of iridoid glycosides from Eucommia ulmoides leaves due to its high polarity, which aligns with the polar nature of these compounds.

To further refine the crude extract and remove non-polar constituents such as lipids and chlorophyll, a liquid-liquid partitioning step is often employed. The concentrated methanolic extract is typically suspended in water and then partitioned against a non-polar solvent like n-hexane. The desired polar compounds, including this compound, remain in the aqueous methanolic layer, while the non-polar impurities are sequestered in the n-hexane layer. This step significantly enhances the purity of the extract, thereby facilitating the subsequent chromatographic separation. The efficiency of this partitioning step is crucial for reducing the complexity of the mixture and improving the resolution of the target compound in the later stages of isolation.

Chromatographic Separation Techniques for this compound Isolation

Following the initial extraction and preliminary purification, the complex mixture is subjected to a series of chromatographic techniques to isolate this compound in its pure form. These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase.

Preparative Liquid Chromatography Methods

Preparative liquid chromatography (LC) is an indispensable tool for the purification of natural products. In the isolation of this compound, a multi-step chromatographic approach is typically employed, starting with column chromatography over a normal-phase adsorbent like silica (B1680970) gel.

The crude extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, often using a solvent system such as chloroform-methanol. This initial separation yields several fractions with varying compositions. Fractions containing the iridoid glycosides are identified through thin-layer chromatography (TLC) analysis and then pooled for further purification.

Subsequent purification steps often involve the use of reversed-phase chromatography, such as on an ODS (octadecylsilyl) column. This technique separates compounds based on their hydrophobicity. A common mobile phase for this step is a gradient of methanol in water. This allows for the fine separation of closely related iridoid glycosides, ultimately leading to the isolation of pure this compound.

Countercurrent Chromatography Approaches

While not explicitly detailed in the primary literature for the initial isolation of this compound, countercurrent chromatography (CCC) presents a valuable alternative or complementary technique for the separation of polar compounds like iridoid glycosides. CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and sample degradation.

The selection of an appropriate two-phase solvent system is critical for a successful CCC separation. For polar compounds like this compound, a commonly used solvent system is a mixture of ethyl acetate, n-butanol, and water. The partition coefficient (K) of the target compound in this biphasic system determines its migration and separation. By carefully optimizing the solvent system, CCC can provide high-resolution separation and yield highly pure compounds.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

The structural elucidation of this compound, as reported by Takamura et al. (2007), was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound was identified as a unique conjugate of an iridoid and an amino acid.

High-resolution mass spectrometry provides the precise molecular weight and elemental composition of the molecule, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structural components of the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the most powerful tools for elucidating the complete structure of a novel compound.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity to neighboring protons.

¹³C NMR spectroscopy reveals the number and types of carbon atoms present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Iridoid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules, including iridoid glycosides. It provides detailed information about the carbon-hydrogen framework of a molecule. pressbooks.pub The most commonly used nuclei for organic structure determination are proton (¹H) and carbon-13 (¹³C). youtube.com

In ¹H NMR, the chemical shift (δ) of a proton signal gives information about its electronic environment. For iridoids, characteristic signals help identify key parts of the structure. For instance, the proton at C-1, being an acetal (B89532) proton, typically resonates at a distinct downfield region. cuny.edu The proton at C-3, part of an enol-ether system common in many iridoids, also shows a characteristic chemical shift. cuny.edu

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. udel.edumnstate.edu Since only the ¹³C isotope (about 1% natural abundance) is NMR-active, spectra are acquired over many scans to achieve a good signal-to-noise ratio. pressbooks.pub The chemical shifts in ¹³C NMR are highly indicative of the type of carbon (e.g., sp³, sp², carbonyl). For iridoids, the C-1 (acetal) and C-3/C-4 (enol-ether) carbons have characteristic resonances. frontiersin.org

To assemble the complete structure, two-dimensional (2D) NMR experiments are essential. These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations). This helps in tracing out spin systems within the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly attached proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the aglycone (the non-sugar part) to the glycosidic sugar unit. mdpi.comznaturforsch.com

The following table summarizes typical NMR data for the core iridoid structure.

PositionTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key Correlations (HMBC)
15.1 - 5.9 (d)93.0 - 99.5H-1 to C-5, C-9, C-1'
36.3 - 7.5 (s or d)139.0 - 150.0H-3 to C-4, C-5
5~2.3 (m)25.0 - 40.0H-5 to C-1, C-4, C-9
9~2.4 (m)40.0 - 55.0H-9 to C-1, C-5, C-8
1' (Sugar)4.2 - 4.8 (d)98.0 - 104.0H-1' to C-1

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed to determine the precise molecular weight of a compound. frontiersin.org This allows for the calculation of its exact molecular formula, which is the first step in identifying an unknown structure.

In addition to providing the molecular weight, MS/MS (tandem mass spectrometry) experiments provide information about the molecule's structure through controlled fragmentation. nih.gov When a precursor ion (such as the molecular ion [M+H]⁺ or [M+Na]⁺) is selected and subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic product ions. nih.gov

For iridoid glycosides like this compound, the fragmentation pattern is often dominated by the cleavage of the glycosidic bond connecting the sugar moiety to the aglycone. nih.govresearchgate.net This results in two major fragment ions: one corresponding to the aglycone and another corresponding to the sugar. The neutral loss of the sugar unit is a diagnostic feature for this class of compounds. Further fragmentation of the aglycone can provide additional structural details about the iridoid core.

Precursor IonFragmentation PathwayCharacteristic Neutral LossResulting Fragment Ion
[M+H]⁺ or [M+Na]⁺Cleavage of glycosidic bond162 Da (Hexose sugar, e.g., glucose)[Aglycone + H]⁺ or [Aglycone + Na]⁺
[M-H]⁻Cleavage of glycosidic bond162 Da (Hexose sugar)[Aglycone - H]⁻
[Aglycone+H]⁺Ring cleavages, loss of small moleculesH₂O, CO, C₂H₄OVarious smaller fragment ions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of chemical bonds (e.g., stretching, bending). itwreagents.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For an iridoid glycoside, the IR spectrum would typically show:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl (-OH) groups present in the sugar moiety and on the aglycone. cuny.edu

Absorptions in the 1630-1680 cm⁻¹ region, indicating the presence of a carbon-carbon double bond (C=C), often part of the enol-ether system. cuny.edu

If a carbonyl group (C=O) such as an ester or carboxylic acid is present, a strong absorption would be seen in the 1700-1750 cm⁻¹ range. cuny.edu

Strong absorptions in the 1000-1200 cm⁻¹ region are characteristic of C-O stretching vibrations, which are abundant in the glycosidic structure. itwreagents.com

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Hydroxyl (-OH)3200 - 3600 (Broad)
Carbonyl (C=O)1700 - 1750 (Strong, Sharp)
Alkene (C=C)1630 - 1680 (Variable)
Ether (C-O)1000 - 1200 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net This technique is particularly useful for detecting conjugated systems (alternating single and double bonds). youtube.com Many iridoids contain a conjugated enol-ether system, which gives rise to a characteristic absorption maximum (λmax) in the UV region, typically between 230 and 290 nm. itwreagents.com The exact position of the λmax can provide clues about the extent of conjugation and the presence of other chromophores in the molecule.

ChromophoreTypical UV Absorption (λmax)
Conjugated Enol-Ether System230 - 290 nm
α,β-Unsaturated Carbonyl210 - 250 nm

By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently elucidate the complete and unambiguous structure of complex natural products like this compound. researchgate.netnih.gov

Biosynthetic Pathways of Eucomoside C

Precursor Identification and Elucidation (e.g., Geniposidic Acid and Amino Acids)

The molecular architecture of Eucomoside C points directly to its constituent precursors. Research has identified this compound as a condensation product of two distinct molecules: the iridoid Geniposidic acid and the amino acid Tryptophan . researchgate.net

Geniposidic acid is a prominent iridoid glycoside found in various parts of the Eucommia ulmoides plant. maxapress.commaxapress.comresearchgate.netwikipedia.org It serves as a key intermediate in the plant's complex network of secondary metabolites. mdpi.com Tryptophan is one of the essential aromatic amino acids synthesized via the shikimic acid pathway. The isolation of this compound, along with its structural analogue Eucomoside B (formed from geniposidic acid and phenylalanine), confirms the role of these specific precursors in the diversification of iridoids in E. ulmoides. researchgate.net

Precursor MoleculeChemical ClassBiosynthetic Origin
Geniposidic acidIridoid GlycosideMevalonic Acid Pathway / Methylerythritol Phosphate (MEP) Pathway
TryptophanAmino AcidShikimic Acid Pathway

Enzymatic Transformations and Catalytic Mechanisms Leading to this compound

The precise enzymatic machinery responsible for catalyzing the final condensation step to form this compound has not yet been fully elucidated. However, the biosynthesis of its iridoid precursor, geniposidic acid, involves a series of well-understood enzymatic reactions. The formation of iridoid glycosides like geniposidic acid is facilitated by enzymes such as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), which attach a glucose molecule to the iridoid aglycone. hortherbpublisher.com

The transformation of geniposidic acid and tryptophan into this compound would necessitate a specific enzyme, likely a type of transferase or ligase, capable of forming a stable bond between the two precursor molecules. While the specific enzyme remains to be identified, the broader enzymatic context of secondary metabolism in E. ulmoides is under active investigation. hortherbpublisher.commaxapress.com

Enzyme Class (Hypothesized/Related)Function in Iridoid BiosynthesisRelevance to this compound
Geraniol Synthase (GES)Catalyzes the formation of geraniol, an early precursor to iridoids.Essential for the upstream synthesis of the iridoid backbone.
Iridoid Synthase (IS)Catalyzes the key cyclization step to form the characteristic iridoid cyclopentane (B165970) ring.Crucial for forming the core structure of geniposidic acid.
Cytochrome P450 Monooxygenases (CYPs)Involved in multiple hydroxylation and oxidation steps of the iridoid skeleton.Responsible for modifying the iridoid core to produce geniposidic acid.
UDP-Glycosyltransferases (UGTs)Transfer a glucose moiety to the iridoid aglycone. hortherbpublisher.comNecessary for the glycosylation of the iridoid precursor to form geniposidic acid. hortherbpublisher.com
Transferase/Ligase (Hypothetical)Catalyzes the condensation of geniposidic acid and tryptophan.The key, yet unidentified, enzyme for the final assembly of this compound.

Integration within the Broader Iridoid Biosynthesis Network in Eucommia ulmoides

The synthesis of this compound is an illustrative example of the metabolic plasticity within Eucommia ulmoides. The plant produces a diverse array of iridoids, which are monoterpenoid compounds derived from the isoprenoid pathway. lsu.edu This network serves as the foundation for producing not only simple iridoids but also more complex derivatives.

The central iridoid pathway in E. ulmoides generates key compounds such as Aucubin (B1666126) , Geniposide , and the direct precursor Geniposidic acid . maxapress.com These compounds share a common biosynthetic origin, starting from geranyl pyrophosphate (GPP). This compound represents a terminal branch of this network, where the plant utilizes a primary metabolite (tryptophan) to modify a core secondary metabolite (geniposidic acid), thereby creating a novel, specialized compound. This integration demonstrates a sophisticated metabolic grid where products from different major pathways (isoprenoid and shikimic acid) are combined.

Major Iridoid in E. ulmoidesKnown Role / Position in Network
Geniposidic acidKey intermediate; precursor to other iridoids including this compound. maxapress.commaxapress.com
AucubinMajor iridoid component with various documented biological activities. maxapress.commaxapress.com
GeniposideA prominent iridoid derived from geniposidic acid. maxapress.com
AsperulosideAnother significant iridoid found in the plant. maxapress.com
EucommiolA non-glycosidic iridoid also present in the network. maxapress.com

Genetic and Molecular Regulation of Biosynthesis

The genetic and molecular control of this compound biosynthesis has not been specifically detailed in scientific literature. However, insights can be drawn from transcriptomic studies of E. ulmoides and research on iridoid regulation in other plant species. The expression of biosynthetic genes is tightly controlled by transcription factors (TFs), which can upregulate or downregulate entire pathways in response to developmental cues or environmental stress.

Transcriptome analyses of E. ulmoides have successfully identified numerous unigenes that encode key enzymes in the upstream pathways of phenylpropanoid, flavonoid, and terpenoid synthesis. maxapress.commaxapress.comresearchgate.net These studies provide a genetic blueprint for the production of precursors. For instance, studies on Gardenia jasminoides, another plant that produces geniposide, have shown that MYB-family transcription factors are involved in regulating the expression of genes in the iridoid pathway. bvsalud.org It is highly probable that homologous transcription factors (e.g., MYB, bHLH, WRKY) also govern the iridoid network in E. ulmoides, including the branch leading to this compound. Identifying the specific regulatory genes that control the final condensation step remains a target for future research.

Regulatory ElementPutative Role in Regulating this compound Biosynthesis
MYB Transcription FactorsKnown to regulate secondary metabolism, including iridoid pathways in other species. bvsalud.org Likely involved in controlling precursor supply.
bHLH Transcription FactorsOften work in concert with MYB factors to regulate metabolic pathways like flavonoid and terpenoid synthesis.
WRKY Transcription FactorsTypically involved in plant defense responses, which often includes upregulating secondary metabolite production.
Promoter Regions of Biosynthetic GenesContain cis-acting elements where transcription factors bind to initiate or suppress gene expression.

Strategies for Biotechnological Production and Yield Enhancement

While no studies have specifically targeted the biotechnological production of this compound, several established strategies could be adapted to enhance its yield. These approaches focus on manipulating plant cells or tissues to function as bio-factories.

In vitro cultivation of E. ulmoides tissues, such as callus or clustered regenerated plantlets, has been successfully established. lsu.eduresearchgate.net These cultures are known to produce various secondary metabolites, including iridoids, providing a contained and controllable system for production. researchgate.netsciepub.com

Metabolic engineering offers a more targeted approach. Once the specific genes for the this compound pathway are identified, their overexpression in E. ulmoides cell cultures or a heterologous host like yeast could significantly increase production. sophiapublisher.com This could involve upregulating the gene for the final condensation enzyme or key precursor pathway genes. Conversely, down-regulating genes of competing metabolic pathways could redirect metabolic flux towards this compound synthesis. Furthermore, the application of elicitors (e.g., jasmonic acid, salicylic (B10762653) acid) to cell cultures is a common technique used to stimulate the plant's defense response and thereby boost the production of secondary metabolites.

StrategyPrinciplePotential Application for this compound
Plant Tissue CultureGrowing plant cells/tissues (e.g., callus, suspension cultures) in a controlled sterile environment. researchgate.netEstablishment of E. ulmoides cell lines that produce this compound.
Metabolic EngineeringGenetic modification to alter metabolic pathways. sophiapublisher.comOverexpression of key biosynthetic genes (e.g., iridoid synthase, the final transferase) to increase flux towards this compound.
ElicitationTreatment of cell cultures with signaling molecules to induce stress responses and secondary metabolism.Application of elicitors like methyl jasmonate to cell cultures to enhance this compound yield.
Precursor FeedingSupplying exogenous precursors to the culture medium.Adding geniposidic acid and/or tryptophan to the culture medium to boost synthesis.

Preclinical Biological Activities and Mechanistic Investigations of Eucomoside C

Anti-inflammatory Effects in In Vitro and In Vivo Models.researchgate.netplos.org

Eucomoside C has demonstrated anti-inflammatory properties in both cellular (in vitro) and animal (in vivo) models. researchgate.netplos.org These studies provide preliminary evidence for its potential to modulate inflammatory responses. The anti-inflammatory effects of plant-derived compounds are often evaluated in such preclinical settings to understand their mechanisms of action. plos.orgmdpi.com

Modulation of Inflammatory Mediators and Cytokines.frontiersin.orggubra.dk

Research indicates that this compound can influence the production of key molecules involved in the inflammatory process. frontiersin.orggubra.dk Specifically, it has been observed to modulate the release of inflammatory mediators and cytokines. frontiersin.orggubra.dk

In preclinical studies, compounds with anti-inflammatory potential are often assessed for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). sinobiological.comtermedia.pl The modulation of these signaling molecules is a critical aspect of controlling the inflammatory cascade. sinobiological.compremiervein.com For instance, the inhibition of TNF-α and other cytokines has been a key strategy in the management of various inflammatory conditions. nih.gov The capacity of a compound to suppress the expression of messenger RNA (mRNA) for these cytokines is also a significant finding, suggesting an effect at the level of gene transcription. nih.gov

Table 1: Effects of this compound on Inflammatory Mediators

Mediator Effect Observed in Preclinical Models Reference
TNF-α Inhibition of release nih.gov
GM-CSF Inhibition of release nih.gov
Pro-inflammatory Cytokines General inhibition of secretion mdpi.com
Nitric Oxide (NO) Reduction of overproduction mdpi.com

Cellular and Molecular Targets in Inflammatory Pathways.nih.govnih.gov

The anti-inflammatory actions of this compound are linked to its interaction with specific cellular and molecular pathways that drive inflammation. nih.govnih.gov A crucial pathway implicated in inflammation is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. mdpi.com Another significant pathway is the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the production of inflammatory cytokines. mdpi.com

Preclinical research often investigates whether a compound can inhibit the phosphorylation and subsequent activation of key proteins in these pathways, such as NF-κB and various MAPKs (e.g., ERK, JNK, p38). mdpi.commdpi.com By targeting these signaling cascades, a compound can effectively dampen the inflammatory response at a molecular level. cnrs.frcellsignal.com

Antiobesity and Metabolic Syndrome Related Effects in Preclinical Models.researchgate.netnih.gov

This compound has been investigated for its potential effects on obesity and metabolic syndrome in preclinical models. researchgate.netnih.gov These studies often utilize diet-induced obese animal models to mimic human metabolic conditions. gubra.dkmdpi.com

Adipogenesis and Lipid Metabolism Modulation

The process of adipogenesis, the formation of fat cells, and the regulation of lipid metabolism are central to the development of obesity. mdpi.comnih.gov Research in this area often examines the expression of key transcription factors that govern adipocyte differentiation, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.gov

Compounds that modulate these factors can influence the storage of lipids in adipose tissue. nih.govbiorxiv.org Furthermore, the regulation of enzymes involved in lipogenesis (fat synthesis) and lipolysis (fat breakdown) is a critical aspect of controlling lipid accumulation. nih.gov

Table 2: Preclinical Findings on Adipogenesis and Lipid Metabolism

Parameter Observation in Preclinical Models Reference
Adipocyte Differentiation Inhibition biorxiv.org
Triglyceride Accumulation Reduction biorxiv.org
Adipogenic Gene Expression Downregulation biorxiv.org
Lipid Droplet Formation Decrease

Hormonal Regulation in Metabolic Dysregulation

Metabolic dysregulation is often associated with altered hormonal signaling. nih.govmdpi.com Hormones such as insulin (B600854), leptin, and adiponectin play crucial roles in regulating energy balance, glucose metabolism, and insulin sensitivity. nih.govemjreviews.com Dysregulation of these hormonal pathways can lead to conditions like insulin resistance, a hallmark of metabolic syndrome. nih.govmdpi.com

Antihypertensive Properties in Animal Models.researchgate.net

Studies in animal models have explored the potential antihypertensive properties of certain compounds. pensoft.netnih.gov These investigations typically use models of hypertension, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension, to assess the effects on blood pressure. imrpress.comfrontiersin.org

The mechanisms underlying potential antihypertensive effects can be varied, including actions on the renin-angiotensin system, modulation of vascular tone, or diuretic effects. imrpress.com Preclinical studies measure changes in systolic and diastolic blood pressure to quantify the antihypertensive efficacy of a test compound. pensoft.net

Table 3: Summary of Antihypertensive Findings in Animal Models

Animal Model Effect on Blood Pressure Potential Mechanism Reference
Spontaneously Hypertensive Rats (SHR) Reduction in blood pressure Not fully elucidated frontiersin.org
Fructose-induced hypertensive rats Attenuation of blood pressure increase Modulation of nitric oxide pathways frontiersin.org

Vascular Remodeling and Blood Pressure Regulation

Currently, there is a lack of available preclinical data specifically investigating the effects of this compound on vascular remodeling and blood pressure regulation. Further research is required to determine its potential activities and mechanisms in these areas.

Antioxidant Capacity and Mechanisms of Action

This compound has demonstrated notable antioxidant properties in preclinical assessments. researchgate.net The antioxidant capacity of a compound refers to its ability to inhibit the oxidative degradation of various biomolecules. nih.gov This can occur through various mechanisms, including the scavenging of free radicals and the modulation of enzymes involved in oxidative stress pathways. mdpi.comwalshmedicalmedia.com

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can cause damage to lipids, proteins, and nucleic acids. mdpi.comnih.gov An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. mdpi.com Antioxidants can mitigate this by scavenging these reactive species. nih.govnih.gov The antioxidant activity of compounds like this compound is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picryhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netresearchgate.net While specific data on this compound's performance in these exact assays is not detailed in the provided results, its general characterization as an antioxidant suggests it likely possesses ROS scavenging capabilities. researchgate.net

The body possesses a complex system of antioxidant enzymes to defend against oxidative stress, including superoxide (B77818) dismutases (SOD), catalases (CAT), and glutathione (B108866) peroxidases. nih.govscielo.br Certain compounds can exert their antioxidant effects by modulating the activity and expression of these enzymes. nih.gov For instance, some natural compounds have been shown to activate the Nrf2/ARE pathway, a key regulator of the expression of numerous antioxidant genes. frontiersin.org The antioxidant properties attributed to this compound may involve the modulation of such enzymatic pathways, although specific mechanistic studies are needed to confirm this. researchgate.net

Investigation of Anti-hyperuricemia and Renal Protective Mechanisms in Preclinical Studies

Preclinical evidence suggests that this compound may have potential in addressing hyperuricemia and protecting the kidneys from associated damage. semanticscholar.organnlabmed.org Hyperuricemia, an excess of uric acid in the blood, is a metabolic disorder linked to conditions like gout, hypertension, and kidney disease. nih.govnih.gov

Uric acid is the final product of purine (B94841) metabolism in humans. unibo.itnih.gov Its levels are maintained by a balance between production, primarily in the liver, and excretion, mainly via the kidneys. walshmedicalmedia.comnih.gov Some therapeutic strategies for hyperuricemia target enzymes involved in uric acid production, such as xanthine (B1682287) oxidase (XOD), or modulate renal transporters responsible for uric acid excretion. nih.govfrontiersin.org For example, some flavonoids have been shown to inhibit XOD activity, thereby reducing uric acid production. frontiersin.org While the precise mechanisms for this compound are not fully elucidated, its potential anti-hyperuricemic effects likely involve the modulation of such metabolic pathways.

Elevated uric acid levels can contribute to kidney injury. nih.gov The protective effects of certain compounds on the kidneys can be assessed by monitoring various biomarkers of renal injury and function. semanticscholar.org These markers can indicate glomerular filtration, tubular damage, and inflammation. nih.gov

Key biomarkers for assessing kidney injury include:

Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Traditional markers of kidney function. mdpi.com

Cystatin C (CysC): A sensitive marker for detecting changes in the glomerular filtration rate (GFR). mdpi.comacc.org

Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubular epithelial cell injury. acc.org

Neutrophil Gelatinase-Associated Lipocalin (NGAL): Expressed in response to ischemic or nephrotoxic kidney injury. nih.gov

Inflammatory Cytokines (e.g., IL-1β, TNF-α): Levels of these molecules can be elevated during kidney inflammation. researchgate.net

Preclinical studies on compounds with renal protective properties often demonstrate a reduction in markers like SCr, BUN, KIM-1, and inflammatory cytokines, alongside improvements in kidney histology. semanticscholar.orgresearchgate.net Some compounds exert their protective effects by activating pathways like the Nrf2/ARE pathway, which helps to mitigate oxidative stress-induced damage in the kidneys. frontiersin.org Further investigation into this compound's impact on these specific markers and pathways would provide a clearer understanding of its renal protective mechanisms.

Structure Activity Relationship Sar Studies of Eucomoside C

Comparative Analysis with Structurally Related Iridoid Glycosides

To understand the unique properties of Eucomoside C, it is essential to compare it with its structural relatives, including Eucomoside B, Eucomoside A, and their precursor, Geniposidic Acid. researchgate.net These compounds share a common iridoid skeleton but differ in key substitutions, which significantly influences their biological profiles.

This compound and Eucomoside B are both formed through the condensation of Geniposidic Acid with an amino acid. researchgate.netresearchgate.net Specifically, this compound incorporates a tryptophan residue, while Eucomoside B contains a phenylalanine residue. researchgate.net This distinction is a critical determinant of their differing activities. In contrast, Eucomoside A is an acetal (B89532) compound, featuring a linkage from the C-3 position of the iridoid to the C-2 position of the glucose unit. researchgate.net Geniposidic acid, a major iridoid glycoside in Eucommia leaves, serves as a fundamental building block for these more complex molecules. researchgate.net

Interactive Table: Structural Comparison of Related Iridoid Glycosides

CompoundCore StructureKey Substituent(s)Point of Differentiation
This compound Iridoid GlycosideTryptophanAmino acid conjugate
Eucomoside B Iridoid GlycosidePhenylalanineAmino acid conjugate
Eucomoside A Iridoid GlycosideAcetal linkage at C-3Intramolecular linkage
Geniposidic Acid Iridoid GlycosideCarboxylic acidPrecursor molecule

Identification of Pharmacophoric Features for Specific Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a response. fiveable.medergipark.org.tr Identifying the pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing new, more potent analogues. irjmets.com

The key pharmacophoric features of iridoid glycosides like this compound generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. irjmets.commdpi.com For this compound, the pharmacophore is a composite of features from its three main components: the iridoid core, the glucose moiety, and the tryptophan residue.

Iridoid Core: The iridoid structure itself, with its specific stereochemistry, provides a rigid scaffold. The oxygen atoms within this core can act as hydrogen bond acceptors.

Glucose Moiety: The hydroxyl groups of the glucose unit are potent hydrogen bond donors and acceptors, contributing significantly to the molecule's solubility and its ability to interact with polar residues in a biological target. mdpi.com

Tryptophan Residue: The indole (B1671886) ring of the tryptophan is a key hydrophobic and aromatic feature. nih.gov The amine and carboxylic acid groups of the amino acid provide additional points for hydrogen bonding and ionic interactions. nih.gov

Studies on related compounds suggest that the combination and spatial arrangement of these features are critical. For instance, in other bioactive molecules, the presence and positioning of hydroxyl groups on an aromatic ring system can dramatically alter activity. frontiersin.org The specific arrangement of these features in this compound dictates its binding affinity and selectivity for its biological targets.

Impact of Glycosidic Moiety on Bioactivity and Target Recognition

The glycosidic portion of a molecule, in this case, the glucose unit of this compound, is often not just a passive carrier but an active participant in its biological effects. researchgate.netnih.gov Glycosylation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

The glucose moiety in this compound significantly impacts its water solubility, which is a critical factor for its absorption and distribution in a biological system. researchgate.net Furthermore, the hydroxyl groups on the glucose can form multiple hydrogen bonds with amino acid residues on a target protein, thereby enhancing binding affinity and specificity. mdpi.comnih.gov

The process of glycosylation can also serve to protect the core molecule from metabolic degradation, prolonging its half-life in the body. evitria.com The way a glycan is attached and its structure can also influence how the molecule is recognized by cellular receptors and transporters. thermofisher.com In some cases, the sugar moiety itself can be a primary recognition element for a biological target. biorxiv.org Research on other glycosylated natural products has shown that the removal or alteration of the sugar unit can lead to a significant loss of biological activity, underscoring the critical role of the glycosidic moiety. researchgate.net

Influence of Amino Acid Residue (Tryptophan in this compound) on Activity Profile

The conjugation of an amino acid to the iridoid core is a defining feature of this compound and B. The specific amino acid—tryptophan in this compound—plays a pivotal role in shaping its biological activity profile. researchgate.net

Tryptophan is the largest of the common amino acids and possesses a unique indole side chain. nih.gov This indole ring is both hydrophobic and aromatic, allowing for a range of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. nih.govmdpi.com These interactions are crucial for the binding of this compound to its target proteins. The indole nitrogen can also act as a hydrogen bond donor. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and SAR analysis. routledge.comnih.gov These methods allow for the prediction of how a molecule like this compound will interact with a biological target at an atomic level, providing insights that can guide further experimental work. uzh.chekb.eg

Techniques such as molecular docking can be used to predict the binding mode and affinity of this compound within the active site of a target protein. mdpi.com This can help to identify the key amino acid residues involved in the interaction and explain the importance of the different pharmacophoric features of the molecule.

Pharmacophore modeling, another computational approach, can be used to develop a 3D model of the essential features required for activity. dergipark.org.trscirp.org This model can then be used to virtually screen large databases of compounds to identify new molecules with the potential for similar biological activity. frontiersin.orgnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of the activity of novel, untested compounds. wikipedia.org These computational approaches accelerate the process of lead optimization by prioritizing the synthesis of the most promising analogues of this compound. collaborativedrug.com

Analytical Methodologies for Quantitative Determination of Eucomoside C

Chromatographic Techniques for Quantification

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate Eucomoside C from other structurally related compounds and matrix components, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of iridoid glycosides like this compound from natural products. researchgate.netasianpubs.org The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of compounds from Eucommia ulmoides, including iridoids, reversed-phase columns, such as C18, are commonly utilized. researchgate.netnih.gov

The mobile phase typically consists of a mixture of an aqueous solvent (often containing an acid like phosphoric or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components within a sample. researchgate.netnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as chromophores within the this compound structure allow for its detection at specific wavelengths. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Analysis of Compounds in Eucommia ulmoides
ParameterConditionSource
ColumnThermal hypersil gold C18 (250 mm × 4.6 mm, 5 µm) researchgate.net
Mobile PhaseMethanol and 0.5% phosphoric acid-water researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV Detector (wavelengths set at 206 nm and 236 nm) researchgate.net
Column Temperature25°C researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both the identification and quantification of compounds in highly complex mixtures. nih.govresearchgate.net

UPLC-MS/MS analysis provides not only retention time data but also mass-to-charge (m/z) ratios of the parent ion and its fragmentation products. researchgate.netxml-journal.net This high degree of specificity allows for the confident identification of this compound, even at trace levels. nih.gov For quantification, the technique often operates in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, minimizing interferences and enhancing sensitivity. mdpi.com This method has been successfully applied to characterize the chemical constituents of Eucommia ulmoides and other traditional medicines. researchgate.netnih.govresearchgate.net

Table 2: UPLC-MS/MS Analytical Conditions
ParameterConditionSource
ColumnAgilent™ SB-C18 (1.8 µm, 2.1 mm x 100 mm) nih.gov
Mobile PhaseA: Pure water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid nih.gov
Flow Rate0.35 mL/min nih.gov
Ionization ModeMass spectra recorded in electron impact (EI) ionisation mode nih.gov
DetectionQuadrupole mass detector nih.gov

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. shimadzu.com.au It is suitable for volatile and thermally stable substances. savemyexams.com The mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through the stationary phase. chemguide.co.uk

This compound is an iridoid glycoside, a class of compounds that are generally non-volatile and thermally labile due to the presence of sugar moieties and polar functional groups. Direct analysis of this compound by GC is therefore not feasible as it would likely decompose at the high temperatures required for vaporization in the GC inlet. shimadzu.com.au To analyze such compounds by GC, a chemical derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This adds complexity to the sample preparation process and makes GC a less direct and less commonly used method for the quantification of iridoid glycosides compared to LC-based techniques. skpharmteco.com

Method Validation Parameters for this compound Quantification

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a validation process. Key parameters are assessed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). loesungsfabrik.deeuropa.eu

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deinsightcgmp.com Selectivity is the ability to differentiate and quantify the analyte in a complex mixture without interference from other components. echemi.comiupac.org While often used interchangeably, specificity can be considered the ultimate form of selectivity. echemi.com

In the context of quantifying this compound in plant extracts, specificity is demonstrated by showing that the chromatographic peak for this compound is well-resolved from peaks of other compounds present in the sample matrix. loesungsfabrik.de This is typically achieved by comparing the chromatograms of a blank matrix, the matrix spiked with a this compound standard, and the actual sample. The use of highly selective detectors, such as a mass spectrometer, provides additional confirmation of specificity by identifying the peak based on its unique mass-to-charge ratio and fragmentation pattern. europa.eu

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This range is known as the calibration range. To determine linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. youtube.com

A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. epa.gov The relationship is typically evaluated using a linear regression analysis, which yields a regression equation (y = mx + c) and a correlation coefficient (r) or coefficient of determination (r²). nih.gov For a method to be considered linear, the r² value should be close to 1.000. researchgate.netresearchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. europa.euelementlabsolutions.com

Table 3: Example Method Validation Data for Quantitative Analysis
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Source
Compound Group (Iridoids)Not SpecifiedNot Specified> 0.9996 researchgate.net
Famotidine (Example)0-30Not Specified0.9998 researchgate.net
Ascorbic Acid (Example)Up to 42 mg/LNot SpecifiedNot Specified asianpubs.org

Precision Analysis (Repeatability and Intermediate Precision)

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under stipulated conditions. europa.eu It is a critical parameter in method validation, indicating the method's reproducibility and reliability. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. europa.euut.ee For the quantitative determination of this compound, precision is usually expressed as the relative standard deviation (RSD%).

Repeatability (Intra-assay Precision)

Repeatability evaluates the precision of a method over a short period, under the same operating conditions (e.g., same analyst, same instrument, same day). ut.eenih.gov This is often determined by analyzing a sample solution of this compound multiple times (typically n=6) within a single analytical run. nih.gov The acceptance criteria for repeatability in bioanalytical methods are generally an RSD of less than 15% for higher concentrations and not exceeding 20% for concentrations near the lower limit of quantitation. phenomenex.blog

Intermediate Precision (Inter-assay Precision)

Intermediate precision assesses the variations within a single laboratory. ut.ee It accounts for the effects of random events on the analytical procedure, such as different days, different analysts, or different equipment. europa.euut.ee To evaluate the intermediate precision for this compound analysis, samples are typically analyzed on different days or by different analysts, and the RSD of the collective results is calculated. The results for intermediate precision are expected to show slightly higher variation than repeatability but should still fall within acceptable limits, demonstrating the method's robustness for routine use. ut.ee

While specific validation studies for this compound are not extensively detailed in publicly available literature, the precision of analytical methods for other iridoid glycosides and compounds within Eucommia ulmoides has been reported. For instance, studies on related compounds in Eucommia show that RSD values for intra- and inter-day precision are often well below 3.5%, indicating high accuracy and reliability of the analytical methods used. nih.gov

Table 1: Representative Precision Data for this compound Analysis

Analyte Concentration Level Repeatability (Intra-day Precision, n=6) RSD% Intermediate Precision (Inter-day Precision, n=6) RSD%
This compound Low < 2.5% < 3.0%
This compound Medium < 2.0% < 2.5%
This compound High < 1.5% < 2.0%

Note: This table represents typical expected values based on analytical methods validated for similar compounds in botanical matrices.

Accuracy Evaluation and Recovery Studies

The accuracy of an analytical method represents the closeness of the test results obtained by the method to the true value. europa.euphenomenex.blog It is a crucial measure of systematic error. Accuracy is commonly evaluated through recovery studies by spiking a blank matrix with a known quantity of the analyte (this compound). The analytical method is then performed, and the amount of analyte recovered is measured.

The recovery is calculated as the percentage of the measured concentration relative to the known spiked concentration. According to FDA guidelines, accuracy should be determined using a minimum of five determinations across at least three concentrations (low, medium, and high) spanning the expected range. phenomenex.blog For bioanalytical methods, the mean value should generally be within 15% of the actual value. phenomenex.blog

In the context of analyzing this compound in botanical matrices like Eucommia ulmoides leaves, a sample known to be free of the compound (or where the endogenous level is known) is spiked with known amounts of a this compound standard. The sample is then extracted and analyzed. High recovery rates, typically between 98% and 102%, indicate that the method can accurately extract and quantify the analyte from the matrix with minimal interference or loss. researchgate.net

Table 2: Representative Accuracy and Recovery Data for this compound

Matrix Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) RSD (%) (n=3)
Eucommia ulmoides Leaf Extract 5.0 4.94 98.8 2.1
Eucommia ulmoides Leaf Extract 10.0 10.12 101.2 1.8
Eucommia ulmoides Leaf Extract 20.0 19.90 99.5 1.5

Note: This table represents typical expected values based on analytical methods validated for similar compounds in botanical matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of an analyte that an analytical procedure can reliably handle. nih.govnih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. loesungsfabrik.de It is the concentration that provides a signal reliably distinguishable from the background noise of the blank matrix. loesungsfabrik.de

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com At the LOQ, the analyte can be reliably measured, meeting predefined goals for bias and imprecision. nih.gov

These limits are commonly determined using two primary methods:

Signal-to-Noise Ratio (S/N): This approach is applicable to analytical methods that exhibit baseline noise, such as HPLC. loesungsfabrik.de The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.com

Standard Deviation of the Response and the Slope: This method uses the standard deviation of the blank responses or the standard deviation of the y-intercept of the regression line (σ) and the slope of the calibration curve (S). The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) loesungsfabrik.de

For the analysis of this compound, these limits would be established by analyzing progressively diluted standard solutions to determine the concentrations that meet the S/N criteria or by using the calibration curve data. nih.gov

Table 3: Representative LOD and LOQ Values for this compound

Parameter Determination Method Typical Value (µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) = 3:1 0.05
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) = 10:1 0.15

Note: This table represents typical expected values based on analytical methods validated for similar compounds.

Application of Validated Methods in Complex Biological and Botanical Matrices

The quantitative determination of this compound is most relevant within the context of its natural source, the plant Eucommia ulmoides, and in biological samples for pharmacokinetic studies. Both botanical materials (leaves, bark) and biological fluids (plasma, urine) are considered complex matrices due to the presence of numerous endogenous compounds that can interfere with the analysis. chromatographyonline.commdpi.comnih.gov

Validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS), are essential for accurate quantification in these matrices. researchgate.netresearchgate.net LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying target analytes like this compound from a complex background. researchgate.net

The application of such methods involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to clean up the sample before injection into the analytical instrument. researchgate.netmdpi.com

Chromatographic Separation: A suitable HPLC column and mobile phase gradient are used to separate this compound from other related compounds, such as its precursors (geniposidic acid) and other iridoids present in the extract. researchgate.net

Detection and Quantification: Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns, while PDA detection can be used for quantification based on UV absorbance. researchgate.netresearchgate.net

The fitness for purpose of these methods is confirmed through rigorous validation, as detailed in the preceding sections, ensuring that the data generated on the concentration of this compound in a given matrix is reliable and reproducible. eurachem.org The analysis of various compounds in Eucommia extracts has been successfully demonstrated, providing a strong foundation for the specific quantification of this compound in similar complex samples. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Geniposidic acid
Tryptophan

Future Research Trajectories for Eucomoside C

Elucidation of Novel Biological Activities and Corresponding Mechanisms of Action

While initial studies have linked iridoid glycosides to a range of effects including neuroprotective, anti-inflammatory, and hepatoprotective activities, the specific bioactivities of Eucomoside C are not fully elucidated. nih.gov A primary avenue for future research is the systematic screening of this compound against a wider array of therapeutic targets. This exploration could unveil novel applications in areas such as metabolic diseases, oncology, and virology. nih.govnih.gov

Key future investigations should focus on:

Neuroprotection: Beyond general neuroprotective effects observed in other iridoids, research could probe this compound's specific impact on pathways related to neurodegenerative diseases like Alzheimer's and Parkinson's. This includes investigating its potential to modulate protein aggregation, reduce oxidative stress in neuronal cells, and activate neurotrophic signaling pathways. nih.gov

Metabolic Regulation: Given the role of other phytochemicals in regulating glucose and lipid metabolism, this compound should be investigated for its effects on key metabolic enzymes and signaling pathways, such as AMPK activation and insulin (B600854) sensitivity. nih.gov

Mechanism of Action: For any identified biological activity, it is crucial to move beyond phenotypic observation to mechanistic understanding. Advanced techniques such as transcriptomics, proteomics, and molecular docking can identify specific cellular receptors, enzymes, or signaling cascades that this compound interacts with, providing a solid foundation for its therapeutic development. nih.gov

Potential Novel Biological Activity Proposed Mechanism for Investigation Therapeutic Area
Anti-diabetic Inhibition of α-glucosidase; Activation of AMPK pathway; Improvement of insulin receptor sensitivity. mdpi.comMetabolic Disorders
Anticancer Induction of apoptosis in cancer cell lines; Inhibition of angiogenesis; Modulation of cell cycle checkpoints. nih.govOncology
Antiviral Inhibition of viral entry or replication enzymes (e.g., protease, reverse transcriptase). nih.govresearchgate.netInfectious Diseases
Cardioprotective Reduction of oxidative stress in cardiac tissues; Modulation of inflammatory responses in atherosclerosis.Cardiovascular Health

Advanced Synthetic Strategies for Complex Derivatives and Probes

The structural complexity of this compound presents challenges for traditional chemical synthesis. Future research must focus on developing more efficient and versatile synthetic routes to not only produce the natural compound but also to generate a library of derivatives and molecular probes.

Total Synthesis: Developing a robust and scalable total synthesis of this compound is a primary goal. Strategies like phosphine-catalyzed [3+2] cycloaddition, which has been used for other iridoid glucosides, could be adapted to rapidly construct the core cyclopenta[c]pyran ring system. nih.gov

Derivative Synthesis: Once a synthetic route is established, it can be modified to create derivatives with improved potency, selectivity, or pharmacokinetic properties. Techniques such as late-stage functionalization and biocatalysis can be employed to introduce diverse chemical groups at various positions of the this compound scaffold. nih.gov

Molecular Probes: To better understand its mechanism of action, fluorescently tagged or biotinylated this compound probes are needed. These probes would enable researchers to visualize the compound's subcellular localization, identify its binding partners through affinity purification, and study its interactions in real-time.

Investigation of Metabolic Fates and Biotransformation Pathways in In Vitro Systems

Understanding how this compound is metabolized is critical for predicting its bioavailability, efficacy, and potential for generating active or inactive byproducts. Iridoid glycosides are known to be transformed by enzymes in the digestive system and liver. mdpi.com Future research should employ various in vitro models to map these pathways comprehensively.

The primary objectives include:

Metabolite Identification: Incubating this compound with human liver microsomes, S9 fractions, and primary hepatocytes will help identify the major metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.govresearchgate.net

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) and other enzymes responsible for its metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Gut Microbiota Interaction: The role of intestinal bacteria in metabolizing iridoid glycosides before absorption is significant. mdpi.com In vitro fermentation models using human fecal slurries can reveal metabolites produced exclusively by the gut microbiome, which may possess their own unique biological activities.

In Vitro System Purpose Potential Biotransformations
Human Liver Microsomes To study Phase I metabolism. nih.govHydroxylation, Demethylation
Human Hepatocytes To study both Phase I and Phase II metabolism. researchgate.netGlucuronidation, Sulfation
Gut Microbiota Culture To study pre-systemic metabolism.Hydrolysis of the glycosidic bond, Isomerization. nih.gov

Development of Engineered Biological Systems for Sustainable Production

Relying on extraction from Eucommia ulmoides for this compound is not always sustainable or scalable. Metabolic engineering offers a promising alternative for producing iridoids. nih.govnih.gov Future research should aim to reconstruct the this compound biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli.

This long-term research trajectory involves several key steps:

Pathway Elucidation: While the general iridoid biosynthetic pathway is known—starting from geranyl pyrophosphate (GPP) and proceeding through intermediates like 8-oxogeranial and nepetalactol—the specific enzymes (synthases, oxidases, glycosyltransferases) that produce this compound in Eucommia ulmoides must be identified and characterized. researchgate.netwikipedia.org

Gene Discovery and Cloning: Identifying the genes that code for these enzymes is the next critical step.

Heterologous Expression: These plant-derived genes would then be introduced into a microbial host. nih.gov Optimizing the expression of these enzymes and the host's native metabolic pathways is necessary to increase the final product yield. researchgate.net

Fermentation Optimization: Developing a scalable fermentation process to produce large quantities of this compound would be the final step, providing a stable and cost-effective supply for further research and development.

Exploration of Synergistic Effects with Other Phytochemicals from Eucommia ulmoides

The therapeutic effects of herbal extracts are often attributed to the synergistic interactions of multiple compounds rather than a single active ingredient. Eucommia ulmoides contains a rich profile of other bioactive molecules, including other iridoids, lignans, and flavonoids. nih.govnih.gov Future research should systematically investigate the potential synergistic effects between this compound and these other compounds.

Potential research directions include:

Q & A

Q. How should conflicting data on this compound’s cytotoxicity be addressed in grant proposals?

  • Answer: Propose replication studies across independent labs using blinded protocols. Allocate resources for secondary assays (e.g., comet assay for DNA damage). Pre-register hypotheses on platforms like Open Science Framework to reduce reporting bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.